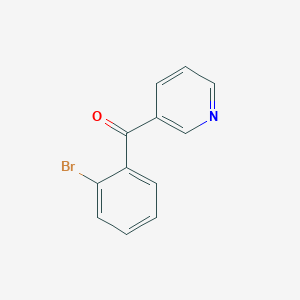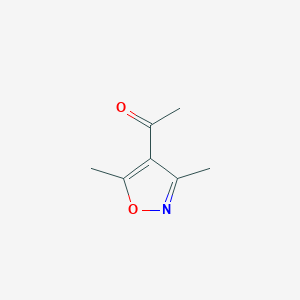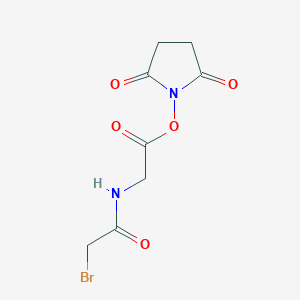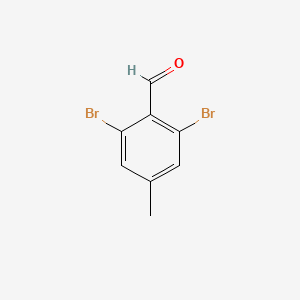
Phenylalanine-d5
Overview
Description
Phenylalanine-d5 (Phe-d5) is an important compound in the field of biochemistry. It is a derivative of the essential amino acid phenylalanine, and is commonly used in biochemical studies, particularly those involving protein synthesis and metabolism. Phe-d5 is a labeled form of phenylalanine, and is used as an isotopically labeled tracer to track the metabolic fate of phenylalanine in living organisms. It is also used to measure the rate of protein synthesis and degradation in various biochemical studies.
Scientific Research Applications
1. Protein Turnover Studies
Phenylalanine-d5 (d5-phenylalanine) is utilized in protein turnover studies. Calder et al. (1992) developed a method for measuring very low levels of enrichment of d5-phenylalanine, facilitating the determination of amino acid incorporation into tissue protein during studies of protein synthesis in humans. This precision at low enrichment and the small amount of protein needed provide real advantages for clinical studies of tissue protein synthesis (Calder, Anderson, Grant, McNurlan, & Garlick, 1992).
2. Metabolic Fate and Biosynthesis Studies
This compound is used in studying the metabolic fate and biosynthesis of phenylalanine. For example, Ding et al. (2016) used an in vitro system to investigate phenylalanine biosynthesis in E. coli, providing insights into improving L-phenylalanine production, a crucial amino acid in food and medicinal applications (Ding, Liu, Xu, Zheng, Li, Zhang, & Sun, 2016). Pascual et al. (2016) reviewed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, highlighting its central role in the channeling of carbon from photosynthesis to phenylpropanoid biosynthesis (Pascual, El-Azaz, de la Torre, Cañas, Ávila, & Cánovas, 2016).
3. Electrochemical Sensors and Biosensors
This compound is significant in the development of electrochemical sensors and biosensors. Dinu and Apetrei (2020) discussed the design and performance of electrochemical sensors for phenylalanine detection, emphasizing the importance of detecting phenylalanine in biological fluids for health assessment (Dinu & Apetrei, 2020).
4. Pharmacokinetics and Tracer Techniques
This compound is also used in tracer techniques to study amino acid metabolism and pharmacokinetics. Studies by Tokuhisa et al. (1981) demonstrated the biotransformation of D- and L-phenylalanine in humans using this compound, providing valuable insights into amino acid metabolism (Tokuhisa, Saisu, Naruse, Yoshikawa, & Baba, 1981).
5. Stable Isotope Studies
This compound is also used in stable isotope studies. Reitelseder et al. (2020) utilized L-[ring-d5]phenylalanine for investigating amino acid availability in dietary protein-derived amino acids, highlighting its application in nutrition research (Reitelseder, Tranberg, Agergaard, Dideriksen, Højfeldt, Merry, Storm, Poulsen, Hansen, van Hall, Lund, & Holm, 2020).
Mechanism of Action
Target of Action
Phenylalanine-d5, a deuterium-labeled variant of Phenylalanine , primarily targets the α2δ subunit of voltage-dependent Ca+ channels . This subunit plays a crucial role in the functioning of calcium channels, which are essential for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
This compound acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels, with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . This interaction with its targets leads to changes in the functioning of these receptors and channels, thereby influencing various cellular processes.
Biochemical Pathways
This compound, like Phenylalanine, is involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase leads to the buildup of homogentisate, which can result in the production of black urine .
Pharmacokinetics
It is known that this compound is a stable isotope of phenylalanine and can be used to study the metabolic effects of this amino acid . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.
Result of Action
High levels of Phenylalanine, and by extension this compound, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These molecular and cellular effects can have significant impacts on various biological processes and overall health.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the form in which this compound exists and interacts with its targets . More research is needed to fully understand how different environmental factors influence the action of this compound.
properties
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514739 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
284664-89-7 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?
A: this compound is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but this compound offers a safe, non-radioactive alternative. When infused into the body, this compound is incorporated into newly synthesized proteins. By measuring the incorporation rate of this compound into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].
Q2: How does exercise and sedation affect the use of this compound in MPS studies?
A: Research [] indicates that both exercise and sedation can influence this compound kinetics in horses. Exercise caused a temporary decrease in plasma this compound enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing this compound. Researchers must account for these fluctuations to accurately interpret MPS data.
Q3: Can this compound be used to distinguish between different types of hyperphenylalaninemia?
A: Yes, this compound can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering this compound and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.
Q4: How is this compound used in analytical chemistry?
A: this compound serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.
Q5: Are there any specific requirements for using this compound in research?
A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of this compound in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)




![ethyl 2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1601115.png)



![[3,4'-Bipyridin]-6-amine](/img/structure/B1601119.png)


